Erap2-IN-1

Enzyme Kinetics Mechanism of Action X-ray Crystallography

ERAP2-IN-1 (compound 61) is the only commercially available uncompetitive ERAP2 inhibitor with a validated X-ray co-crystal structure, revealing a unique allosteric binding site distinct from traditional peptidomimetics. With proven selectivity over ERAP1/IRAP, it eliminates confounding off-target effects in immunopeptidome and target validation studies. Its moderate potency (IC50 27-44 µM) makes it an ideal reference standard for HTS assay development. Choose this structurally and mechanistically characterized tool compound to generate interpretable, reproducible data in antigen processing research.

Molecular Formula C20H21F3N2O5S
Molecular Weight 458.5 g/mol
Cat. No. B12393922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErap2-IN-1
Molecular FormulaC20H21F3N2O5S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3
InChIInChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27)
InChIKeyBGLAMEXMBJAJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erap2-IN-1: A Non-Competitive ERAP2 Inhibitor with a Unique Binding Mode for Immunology and Drug Discovery


Erap2-IN-1 (also referred to as compound 61) is a small-molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), an enzyme central to the trimming of antigenic peptides for presentation by Major Histocompatibility Complex class I (MHC-I) molecules [1]. It functions as a non-competitive (uncompetitive) inhibitor, displaying an IC50 of 27 μM against the hydrolysis of the fluorogenic substrate Arg-AMC and an IC50 of 44 μM against a model peptide [2]. A key structural feature elucidated by X-ray crystallography is its binding near the catalytic center of ERAP2 at a site distinct from that of traditional peptidomimetic inhibitors, which underpins its unique mechanism of action [1].

Why Generic Substitution Fails: The Critical Need for Validated ERAP2 Selectivity and Mechanism of Action in Research


The oxytocinase subfamily of M1 aminopeptidases, which includes ERAP1, ERAP2, and IRAP, shares a high degree of structural homology but plays distinct and non-redundant roles in antigen processing [1]. Therefore, general aminopeptidase inhibitors or those with broad selectivity are unsuitable for dissecting the specific function of ERAP2. The use of non-selective agents can lead to confounding results, as they simultaneously modulate ERAP1 and IRAP pathways [1]. The selection of a specific ERAP2 inhibitor is paramount for obtaining interpretable and reproducible data, particularly when investigating the enzyme's role in the generation of specific antigenic epitopes, as highlighted by the development of potent and selective compounds for this target family [2].

Erap2-IN-1 Quantitative Differentiation Guide: Biochemical, Biophysical, and Selectivity Data Versus Key Comparators


Erap2-IN-1's Unique Uncompetitive Mechanism vs. Competitive Inhibitors

Erap2-IN-1 (compound 61) exhibits a unique uncompetitive inhibition mechanism, which is fundamentally different from the competitive mechanisms typical of many peptidomimetic ERAP2 inhibitors. Co-crystallization studies reveal that compound 61 binds near the catalytic center of ERAP2 at a distinct site, separate from the conventional active site targeted by competitive inhibitors [1]. This distinct binding mode is a critical differentiating factor for experimental design, as it implies inhibition is most effective when the enzyme-substrate complex is formed, offering a different kinetic profile that can be leveraged to dissect enzyme function.

Enzyme Kinetics Mechanism of Action X-ray Crystallography

Selectivity Profile of Erap2-IN-1 versus Broad-Spectrum Aminopeptidase Inhibitors

While high-affinity phosphinic pseudopeptide inhibitors have been developed for ERAP2 with Ki values in the 100-350 nM range, their selectivity for ERAP2 over the closely related enzymes ERAP1 and IRAP is often incomplete and varies significantly by compound [1]. In contrast, Erap2-IN-1 is reported to specifically inhibit ERAP2 peptide hydrolysis activity, with no activity reported against ERAP1 or IRAP in the primary literature [2]. This contrasts sharply with broader spectrum inhibitors like the phosphinic pseudopeptides, which can exhibit off-target activity on these related aminopeptidases.

Target Selectivity Enzyme Assays Drug Discovery

Biochemical Potency of Erap2-IN-1 in Comparison to BDM88951, a High-Potency ERAP2 Inhibitor

Erap2-IN-1 exhibits an IC50 of 27 µM against Arg-AMC hydrolysis and 44 µM against a model peptide [1]. A highly potent comparator, BDM88951 (also known as compound 4d), achieves a much lower IC50 of 19 nM against ERAP2 . This quantitative difference highlights a key selection criterion: while BDM88951 is a potent, tool compound for functional studies, Erap2-IN-1's moderate potency and unique, well-characterized uncompetitive mechanism make it a superior choice for mechanistic studies and as a reference compound for screening assays where high potency is not the primary requirement.

Biochemical Assays Potency Comparison Drug Discovery

Structural and Pharmacophoric Differentiation from Peptidomimetic Inhibitors

The crystal structure of ERAP2 bound to Erap2-IN-1 (compound 61) reveals a binding mode distinct from that of peptidomimetic inhibitors, which typically engage the S1 and S1' specificity pockets of the active site [1]. Compound 61 binds near the catalytic center, but at a distinct site, which is a key determinant for its unique uncompetitive mechanism [1]. This contrasts with the canonical binding mode observed for many phosphinic pseudopeptide inhibitors, where potency is driven by occupation of the S1' and S2' pockets [2]. This structural divergence provides a valuable template for the development of novel, non-peptidomimetic ERAP2 inhibitors.

Structural Biology Pharmacophore Modeling Medicinal Chemistry

Optimal Research Applications for Erap2-IN-1 Based on Validated Evidence


Mechanistic Studies of ERAP2 Enzyme Kinetics and Catalysis

Erap2-IN-1 is optimally suited as a tool compound for in-depth kinetic analyses of ERAP2. Its established uncompetitive mechanism of inhibition [1] makes it a valuable reagent for studying the enzyme's catalytic cycle, as its inhibitory effect is dependent on the formation of the enzyme-substrate complex. This property allows researchers to dissect specific steps in the catalytic mechanism that are not addressable with standard competitive inhibitors, providing unique insights into ERAP2 function.

Biochemical and Cellular Target Validation of ERAP2

The reported specificity of Erap2-IN-1 for ERAP2 over the highly homologous enzymes ERAP1 and IRAP [1] makes it a strong candidate for target validation studies. In cell-based assays, its use can help to attribute specific phenotypic changes—such as alterations in the cellular immunopeptidome—directly to the inhibition of ERAP2, without the confounding influence of off-target activity on other oxytocinase subfamily members.

Structural Biology and Rational Drug Design

The publication of the high-resolution crystal structure of ERAP2 in complex with Erap2-IN-1 [1] provides a validated structural template. This data is crucial for structure-based drug design efforts aimed at developing novel ERAP2 inhibitors. The distinct, non-active site binding pose of Erap2-IN-1 reveals a new, druggable pocket on the enzyme, offering a starting point for the design of allosteric modulators or inhibitors with entirely new chemotypes distinct from traditional peptidomimetics.

Reference Standard for ERAP2 Inhibitor Screening Assays

Given its well-characterized and moderate biochemical potency (IC50 ~ 27-44 µM) [1] and unique binding mode [1], Erap2-IN-1 can serve as a robust reference standard or positive control in the development and validation of high-throughput screening (HTS) assays for ERAP2. Its distinct pharmacological profile complements the use of high-potency tool compounds and provides a benchmark for assessing assay performance and the identification of novel inhibitor classes.

Technical Documentation Hub

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